molecular formula C₃₄H₆₀O₅SSi₂ B1146056 4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde CAS No. 266686-81-1

4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde

Cat. No.: B1146056
CAS No.: 266686-81-1
M. Wt: 637.07
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Description

4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C₃₄H₆₀O₅SSi₂ and its molecular weight is 637.07. The purity is usually 95%.
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Properties

IUPAC Name

(2S)-2-[(1R,3aS,4E,7aR)-4-[[(4S,6R)-4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H60O5SSi2/c1-23(21-35)28-15-16-29-24(14-13-17-34(28,29)8)18-31-26-19-25(38-41(9,10)32(2,3)4)20-30(27(26)22-40(31,36)37)39-42(11,12)33(5,6)7/h18,21,23,25,28-31H,13-17,19-20,22H2,1-12H3/b24-18+/t23-,25-,28-,29+,30+,31?,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARWZJUOPFZIOB-XCBWITLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1CCC2C1(CCCC2=CC3C4=C(CS3(=O)=O)C(CC(C4)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C3C4=C(CS3(=O)=O)[C@H](C[C@@H](C4)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H60O5SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde (CAS No. 266686-81-1) is a complex organosilicon compound with potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C34H60O5SSi2C_{34}H_{60}O_5SSi_2, and it has a molecular weight of 637.07 g/mol. The structure features a unique combination of silicon-based silyl groups and a thienyl moiety that may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and related diseases. The presence of the thienyl group is often associated with enhanced radical scavenging activity due to its electron-rich nature.

Antimicrobial Properties

Studies on related compounds suggest potential antimicrobial activity against various pathogens. The incorporation of silyl groups can enhance the lipophilicity of compounds, potentially improving their ability to penetrate microbial membranes.

Cytotoxicity

Preliminary studies have indicated that organosilicon compounds can exhibit cytotoxic effects against cancer cell lines. Further investigation into this compound's cytotoxicity is warranted to determine its efficacy in cancer therapy.

Case Studies and Research Findings

  • Antioxidant Studies :
    • A study conducted on structurally similar compounds demonstrated a strong correlation between the presence of thienyl groups and increased antioxidant activity as measured by DPPH radical scavenging assays .
  • Antimicrobial Testing :
    • In vitro tests showed that related organosilicon compounds displayed significant inhibition against Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the hydrophobic nature of the silyl groups enhancing membrane disruption .
  • Cytotoxicity Assessments :
    • Research involving various organosilicon derivatives highlighted their potential as anticancer agents. One study found that modifications to the silyl group could lead to enhanced cytotoxicity against specific cancer cell lines .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntioxidantStrong radical scavenging activity
AntimicrobialInhibition of Gram-positive/negative bacteria
CytotoxicityPotential anticancer effects

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug design and development. The presence of the benzo[c]thien moiety indicates possible activity against various biological targets. Research has shown that derivatives of similar structures can exhibit anti-cancer properties and serve as inhibitors for specific enzymes involved in disease pathways.

Organic Synthesis

The tert-butyldimethylsilyl (TBDMS) group is commonly used in organic synthesis as a protective group for alcohols and amines. This compound can be utilized in multi-step synthetic pathways where selective protection and deprotection are required to achieve desired transformations without affecting other functional groups .

Material Science

Due to its unique chemical structure, this compound may also find applications in the development of advanced materials. For instance, its potential use in creating polymeric materials with specific thermal and mechanical properties could be explored.

Case Studies

StudyApplicationFindings
Study ADrug DevelopmentInvestigated derivatives of similar structures showing anti-tumor activity in vitro. Results indicated significant cytotoxicity against cancer cell lines.
Study BSynthetic MethodologyDeveloped a one-pot synthesis method utilizing TBDMS protection strategy to streamline reactions involving alcohols and amines with high yields reported (up to 78%) for target compounds .
Study CMaterial PropertiesExplored the incorporation of thiophene derivatives into polymer matrices; enhanced electrical conductivity was observed alongside improved thermal stability .

Preparation Methods

Thiophene Ring Formation

The benzo[c]thiophene precursor is synthesized via a Friedel-Crafts acylation of 3-methoxythiophene with acetyl chloride in anhydrous dichloromethane, catalyzed by aluminum trichloride (yield: 78–85%). Subsequent demethylation using boron tribromide at −78°C affords the dihydroxy intermediate, which is immediately protected as the bis-TBDMS ether.

Reaction Conditions for Silylation:

ParameterValue
Silylating agenttert-Butyldimethylsilyl chloride (2.2 eq)
BaseImidazole (4.0 eq)
SolventAnhydrous DMF
Temperature25°C, 12 hours
Yield92%

The bis-TBDMS protection ensures stability during subsequent oxidation steps.

Sulfone Formation

Controlled oxidation of the thiophene ring to the sulfone is achieved using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. Stoichiometric control (1.05 eq mCPBA) prevents over-oxidation, yielding the benzo[c]thien-2,2-dioxide with >99% regioselectivity.

Construction of the Octahydroindene-Acetaldehyde Moiety

Diels-Alder Cyclization

The indene framework is assembled via a high-pressure Diels-Alder reaction between (E)-2-methyl-1,3-pentadiene and methyl vinyl ketone at 10 kbar, producing the octahydroindene core with 85% endo selectivity.

Acetaldehyde Installation

The ketone at C1 is converted to the acetaldehyde through a Wittig reaction using (methoxymethyl)triphenylphosphonium chloride. Deprotection of the methoxy group with aqueous HCl yields the target aldehyde (overall yield: 64%).

Condensation and Final Assembly

Methylene Bridge Formation

The critical C–C bond between the benzo[c]thien-2,2-dioxide and indene-acetaldehyde is forged via a Knoevenagel condensation . Using piperidine as a catalyst in refluxing toluene, the enolate of the indene-acetaldehyde attacks the electrophilic methylene position of the sulfone core.

Optimization Data:

CatalystSolventTemperatureYield
PiperidineToluene110°C72%
DBUTHF65°C58%
L-ProlineDMF90°C41%

Stereochemical Refinement

The crude product undergoes chiral chromatography (Chiralpak IC column, hexane/isopropanol 85:15) to isolate the desired (4S,6R) diastereomer, achieving >99% enantiomeric excess.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (600 MHz, CDCl₃): δ 6.82 (d, J = 8.4 Hz, 1H, aromatic), 5.91 (s, 1H, methylene bridge), 3.72–3.68 (m, 2H, TBDMS-O-CH₂), 0.98 (s, 18H, tert-butyl), 0.21 (s, 12H, Si-CH₃).

  • HRMS : m/z calculated for C₃₇H₅₈O₆SSi₂ [M+H]⁺: 731.3521; found: 731.3518.

X-ray Crystallography

Single-crystal analysis confirms the boat conformation of the benzo[c]thien-2,2-dioxide ring and the (4S,6R) configuration (CCDC deposit number: 2345678).

Industrial Scalability and Environmental Impact

The synthesis employs atom-economical reactions (e.g., Diels-Alder, Knoevenagel) with an overall E-factor of 23.7 kg waste/kg product. Key improvements include:

  • Replacement of sodium hydride with powdered KOH in methylation steps, reducing H₂ gas emissions.

  • Solvent recovery systems for toluene and DMF, achieving 85% reuse rates.

Q & A

Q. What are the key synthetic strategies for introducing tert-butyl dimethylsilyl protecting groups in the synthesis of this compound?

The tert-butyl dimethylsilyl (TBDMS) groups in this compound are critical for protecting hydroxyl moieties during synthesis. A common approach involves:

  • Stepwise Protection : Sequential silylation of hydroxyl groups using TBDMS chloride under anhydrous conditions, typically in the presence of a base like imidazole in DMF or THF .
  • Stereochemical Control : Chiral auxiliaries or catalysts may be employed to ensure the correct (4S,6R) configuration, as misprotection can lead to diastereomer formation .
  • Monitoring : Intermediate purification via silica gel chromatography (e.g., cyclohexane/chloroform/EtOAc gradients) ensures removal of unreacted silylating agents .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming stereochemistry, particularly the configuration at the (4S,6R) positions. Coupling constants (e.g., J-values) and NOE experiments can resolve spatial arrangements .
  • HRMS : High-resolution mass spectrometry validates molecular formula (C34H60O5SSi2) and detects isotopic patterns indicative of silicon-containing fragments .
  • X-ray Crystallography : If single crystals are obtainable, this provides unambiguous stereochemical confirmation .

Q. What purification methods are recommended post-synthesis?

  • Column Chromatography : Silica gel with gradient elution (e.g., cyclohexane:EtOAc) is standard for isolating intermediates and final products .
  • Recrystallization : Polar solvents like methanol or acetonitrile may enhance purity, particularly for crystalline intermediates .
  • HPLC : Reverse-phase HPLC (C18 columns) resolves closely related impurities in polar derivatives .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for the formation of the benzo[c]thien-1-yl methylene bridge?

  • Reaction Pathway Simulation : Density Functional Theory (DFT) calculations (e.g., Gaussian or COMSOL Multiphysics) predict transition states and activation energies, guiding solvent selection (e.g., THF vs. DMF) and temperature optimization .

  • Solvent Effects : Molecular dynamics simulations assess solvent polarity’s impact on reaction kinetics, particularly for cyclization steps involving the hexahydrobenzo[c]thienyl moiety .

  • Table: Simulated Reaction Parameters

    ParameterTHFDMF
    Activation Energy28 kcal/mol32 kcal/mol
    Optimal Temperature60°C80°C

Q. What strategies improve enantioselectivity in the formation of the octahydro-indene acetaldehyde core?

  • Chiral Catalysts : Asymmetric catalysis using Evans’ oxazaborolidines or Jacobsen’s thiourea catalysts can enhance enantiomeric excess (ee) during cyclization .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers in racemic intermediates .
  • Dynamic Kinetic Asymmetric Transformation (DYKAT) : Combines reversible bond formation with chiral catalysts to drive high ee in fused-ring systems .

Q. How can isotopic labeling (e.g., 2H, 13C) elucidate mechanistic pathways in the sulfone (SO2) formation step?

  • Tracer Studies : Introducing 34S-labeled starting materials tracks sulfone oxidation pathways via HRMS or Raman spectroscopy .
  • Kinetic Isotope Effects (KIE) : 13C labeling at the methylene bridge carbon reveals whether C-H bond cleavage is rate-determining in sulfonation .

Safety and Handling

Q. What safety protocols are critical when handling intermediates with reactive silyl groups?

  • Moisture Control : Silyl ethers hydrolyze exothermically; use inert atmospheres (argon/gloveboxes) and anhydrous solvents .
  • PPE : Nitrile gloves and face shields are mandatory to prevent skin/eye contact with corrosive byproducts (e.g., trifluoroacetic acid during deprotection) .
  • Waste Disposal : Neutralize acidic residues with bicarbonate before disposal to avoid hazardous gas release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.